Crocin-4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

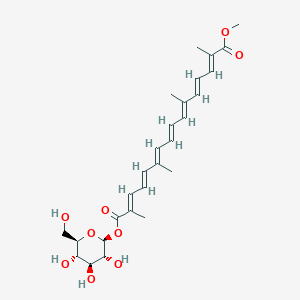

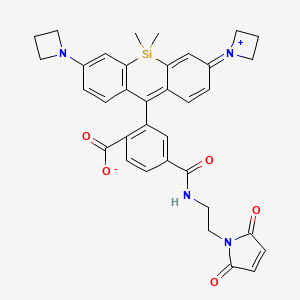

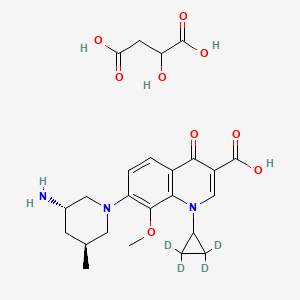

Crocin-4: is a glycosylated apocarotenoid pigment predominantly found in saffron (Crocus sativus) and gardenia fruit. It is one of the four glycosylated derivatives of crocetin, a carotenoid compound. This compound is known for its vibrant color and bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Crocin-4 can be synthesized through microbial pathways. By genetically modifying Escherichia coli strains, researchers have established a complete microbial pathway for synthesizing crocetin and its glycosylated derivatives, including this compound. This process involves the overexpression of key enzymes such as zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase .

Industrial Production Methods

Industrial production of this compound typically involves extraction from crocin-producing plants like saffron. The process requires a significant amount of plant material, with approximately 110,000 to 170,000 flowers needed per kilogram of dry saffron. Environmental factors such as light irradiation and temperature during drying and extraction also influence the yield .

Análisis De Reacciones Químicas

Types of Reactions

Crocin-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactive properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions involving this compound include crocetin and its other glycosylated derivatives. These products retain the bioactive properties of this compound and are used in various applications .

Aplicaciones Científicas De Investigación

Crocin-4 has a wide range of scientific research applications:

Chemistry: this compound is used as a natural dye and a model compound for studying carotenoid chemistry.

Biology: It is studied for its antioxidant and anti-inflammatory properties, which are beneficial in protecting cells from oxidative stress and inflammation.

Medicine: this compound has shown potential in treating neurodegenerative diseases, cancer, and metabolic disorders.

Mecanismo De Acción

Crocin-4 exerts its effects through various molecular targets and pathways. It enhances the rate of oxygen transport and diffusivity, inhibits pro-inflammatory mediators, and protects cells from reactive oxygen species damage. Additionally, this compound stimulates apoptosis in cancer cells and modulates signaling pathways such as the mammalian target of rapamycin (mTOR) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .

Comparación Con Compuestos Similares

Crocin-4 is compared with other glycosylated derivatives of crocetin, such as crocin-1, crocin-2, and crocin-3. While all these compounds share similar core structures, this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioactivity. Crocetin, the aglycone of crocin, is another related compound that exhibits similar bioactive properties but differs in its molecular structure and solubility .

Similar Compounds

- Crocin-1

- Crocin-2

- Crocin-3

- Crocetin

These compounds, like this compound, are derived from crocetin and exhibit various bioactive properties, making them valuable in scientific research and industrial applications .

Propiedades

Número CAS |

55750-86-2 |

|---|---|

Fórmula molecular |

C27H36O9 |

Peso molecular |

504.6 g/mol |

Nombre IUPAC |

1-O-methyl 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |

InChI |

InChI=1S/C27H36O9/c1-17(12-8-14-19(3)25(32)34-5)10-6-7-11-18(2)13-9-15-20(4)26(33)36-27-24(31)23(30)22(29)21(16-28)35-27/h6-15,21-24,27-31H,16H2,1-5H3/b7-6+,12-8+,13-9+,17-10+,18-11+,19-14+,20-15+/t21-,22-,23+,24-,27+/m1/s1 |

Clave InChI |

ATQIQIBBBWQWOT-OMNKTTJZSA-N |

SMILES isomérico |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C=C/C=C(\C)/C(=O)OC |

SMILES canónico |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C=CC=C(C)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)

![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)

![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)

![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)

![disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)